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molecular formula C7H7ClOS B1607420 Chloromethyl phenyl sulfoxide CAS No. 7205-94-9

Chloromethyl phenyl sulfoxide

Cat. No. B1607420
M. Wt: 174.65 g/mol
InChI Key: WCUSVVDFUIMPKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09290446B2

Procedure details

Chloromethyl phenyl sulfide (3 g, 18.9 mmol) was dissolved in a mixture of methanol (15 mL) and water (3 mL). The resulting mixture was cooled to a temperature between 0° C. and 5° C. NBS (4.04 g, 1.2 eq) was added in small portions, maintaining the same temperature range. The reaction mixture was stirred within the same temperature range until the reaction was complete. Thereafter, the reaction mixture was quenched by the addition of Na2SO3 solution (10%, 15 mL). The pH of the reaction mixture was adjusted to a value between 7 and 8, with saturated NaHCO3 solution. The resulting mixture was extracted with dichloromethane (3×50 mL). The combined organic layer was dried with anhydrous MgSO4 and concentrated. The crude product was purified by medium pressure chromatography (Ethyl Acetate/Hexane 2:8) to give 1.381 g (42%) of the desired product as a colourless liquid. 1H NMR (CDCl3, 400 MHz): δ 7.71-7.69 (2H, m), 7.57-7.56 (3H, m), 4.41 (2H, ABQ, J=10.8 Hz). 13C NMR (CDCl3, 100 MHz): δ 140.8, 132.1, 126.3, 124.8, 61.3. FT-IR (NaCl): 3058, 3004, 2935, 1472, 1444, 1384, 1218, 1085, 1052 cm−1.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
4.04 g
Type
reactant
Reaction Step Two
Yield
42%

Identifiers

REACTION_CXSMILES
[C:1]1([S:7][CH2:8][Cl:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C1C(=O)N(Br)C(=[O:13])C1>CO.O>[C:1]1([S:7]([CH2:8][Cl:9])=[O:13])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C1(=CC=CC=C1)SCCl
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Name
Quantity
3 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
4.04 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred within the same temperature range until the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was cooled to a temperature between 0° C. and 5° C
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the same temperature range
CUSTOM
Type
CUSTOM
Details
Thereafter, the reaction mixture was quenched by the addition of Na2SO3 solution (10%, 15 mL)
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with dichloromethane (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried with anhydrous MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by medium pressure chromatography (Ethyl Acetate/Hexane 2:8)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)CCl
Measurements
Type Value Analysis
AMOUNT: MASS 1.381 g
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 41.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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